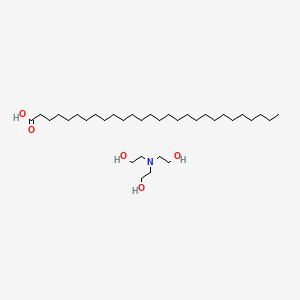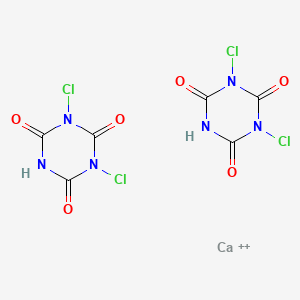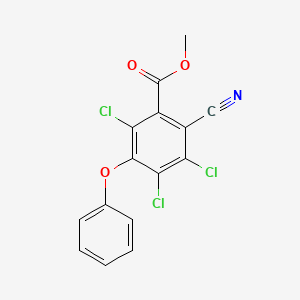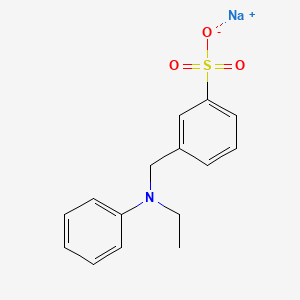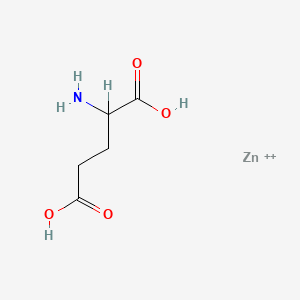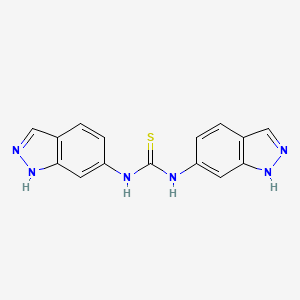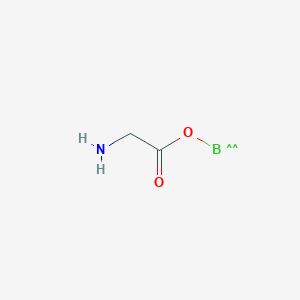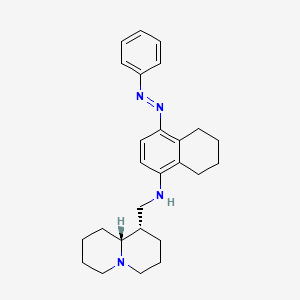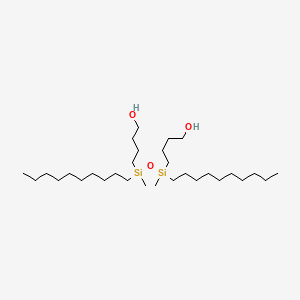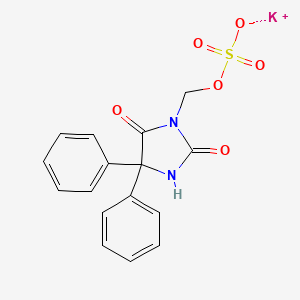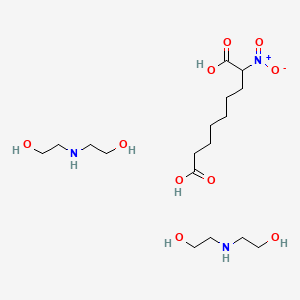
Einecs 307-133-6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nitrononanedioic acid, 2,2’-iminodiethanol complex involves the reaction of nonanedioic acid with 2,2’-iminodiethanol under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors, precise temperature control, and continuous monitoring to maintain product quality and yield.
Chemical Reactions Analysis
Types of Reactions
Nitrononanedioic acid, 2,2’-iminodiethanol complex undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler compounds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Nitrononanedioic acid, 2,2’-iminodiethanol complex has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a stabilizing agent for enzymes.
Medicine: Investigated for potential therapeutic properties and drug development.
Industry: Utilized in the production of polymers, resins, and coatings.
Mechanism of Action
The mechanism by which Nitrononanedioic acid, 2,2’-iminodiethanol complex exerts its effects involves interaction with specific molecular targets. The compound can bind to enzymes and alter their activity, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Nonanedioic acid: A precursor in the synthesis of Nitrononanedioic acid, 2,2’-iminodiethanol complex.
2,2’-Iminodiethanol: Another precursor used in the synthesis.
Adipic acid: Similar in structure but with different properties and applications.
Uniqueness
Nitrononanedioic acid, 2,2’-iminodiethanol complex is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and applications. Its ability to form stable complexes with metals and other compounds makes it valuable in various industrial and research contexts.
Properties
CAS No. |
97552-81-3 |
|---|---|
Molecular Formula |
C17H37N3O10 |
Molecular Weight |
443.5 g/mol |
IUPAC Name |
2-(2-hydroxyethylamino)ethanol;2-nitrononanedioic acid |
InChI |
InChI=1S/C9H15NO6.2C4H11NO2/c11-8(12)6-4-2-1-3-5-7(9(13)14)10(15)16;2*6-3-1-5-2-4-7/h7H,1-6H2,(H,11,12)(H,13,14);2*5-7H,1-4H2 |
InChI Key |
LJRVUGWLUIGOAA-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCC(=O)O)CCC(C(=O)O)[N+](=O)[O-].C(CO)NCCO.C(CO)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


